N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(1H-indol-1-yl)acetamide
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Overview
Description
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(1H-indol-1-yl)acetamide is a complex organic compound that features both pyrrolo[2,3-b]pyridine and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(1H-indol-1-yl)acetamide typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Pyrrolo[2,3-b]pyridine Moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Linking the Propyl Chain: The pyrrolo[2,3-b]pyridine is then reacted with a propyl halide under basic conditions to introduce the propyl chain.
Indole Acetylation: The indole moiety is introduced through an acylation reaction, where indole is reacted with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the indole nitrogen or the pyrrolo[2,3-b]pyridine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride (NaH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(1H-indol-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biology: The compound can be used as a probe to study biological pathways and mechanisms.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(1-phenyl-1H-pyrazol-3-yl)benzamide
- 3-isopropyl-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(1H-indol-1-yl)acetamide is unique due to its specific combination of pyrrolo[2,3-b]pyridine and indole moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-indol-1-yl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-19(15-24-14-8-16-5-1-2-7-18(16)24)21-11-4-12-23-13-9-17-6-3-10-22-20(17)23/h1-3,5-10,13-14H,4,11-12,15H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJFERTWQKKKNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCCCN3C=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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